2-Bromo-5-fluoro-3,6-dimethylterephthalic acid
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-3,6-dimethylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOWGKHOZPULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743408 | |
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-10-6 | |
| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of 3,6-dimethylterephthalic acid under controlled conditions. The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents to achieve the desired substitution on the aromatic ring . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid serves as an intermediate in the synthesis of complex organic molecules. It can be utilized to create various derivatives through substitution reactions involving its bromine and fluorine atoms .
- Building Block for Polymers : The compound is used in the development of specialty polymers that require specific functional groups for enhanced properties.
2. Materials Science
- Production of Specialty Chemicals : It is employed in the manufacture of specialty chemicals that exhibit unique physical and chemical properties, making it valuable for applications in coatings, adhesives, and other industrial materials .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance due to the presence of halogen substituents.
3. Biological Research
- Biochemical Pathway Studies : The unique substituents on this compound allow it to be used in studies investigating biochemical pathways and interactions within biological systems .
- Drug Development : Its structural features may contribute to the design of new pharmaceuticals by acting as a scaffold for drug candidates targeting specific biological pathways.
Case Study 1: Synthesis of Fluorinated Compounds
A research study demonstrated the use of this compound as a precursor for synthesizing fluorinated aromatic compounds. The reaction involved nucleophilic substitution where the bromine atom was replaced with various nucleophiles, resulting in a series of novel fluorinated derivatives with potential applications in medicinal chemistry.
Case Study 2: Polymer Enhancement
In another study focused on material science, researchers incorporated this compound into polyesters to enhance their thermal properties. The modified polymers exhibited improved heat resistance and mechanical strength compared to their non-modified counterparts.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid involves its interaction with molecular targets through its bromine, fluorine, and methyl groups. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Comparative Data for 2-Bromo-5-fluoro-3,6-dimethylterephthalic Acid and Analogs
Key Differences and Implications
- Halogen Position: Positional isomers (e.g., 2-bromo-6-fluoro-3-methylbenzoic acid vs. 6-bromo-2-fluoro-3-methylbenzoic acid) exhibit identical molecular weights but distinct electronic environments, altering reactivity in Suzuki-Miyaura couplings .
Physicochemical Properties :
- Higher molecular weight analogs (e.g., 2,5-dibromo-3,6-difluorobenzoic acid) demonstrate increased hydrophobicity, making them suitable for lipid-soluble drug formulations .
- The exact mass of 289.9589 g/mol for the target compound facilitates precise identification via mass spectrometry, distinguishing it from analogs with similar substituents .
- Applications: Non-methylated analogs are preferred in polymer synthesis due to reduced steric interference, while methylated variants like the target compound are prioritized in medicinal chemistry for tailored pharmacokinetics .
Biological Activity
2-Bromo-5-fluoro-3,6-dimethylterephthalic acid is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research and medicine.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of bromine and fluorine atoms along with two methyl groups on the aromatic ring. This combination significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of halogen atoms (bromine and fluorine) enhances its interaction with microbial targets, possibly through disruption of cellular membranes or inhibition of essential enzymes.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with key cellular pathways. The mechanism likely involves the modulation of enzyme activities or receptor signaling pathways, which are critical in cancer cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in cancerous cells.
- Receptor Modulation : It may interact with receptor sites on cell membranes, altering signal transduction processes.
- Oxidative Stress Induction : The compound could induce oxidative stress within cells, leading to apoptosis in susceptible cell types.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-5-fluoroterephthalic acid | Lacks methyl groups | Limited antimicrobial activity |
| 2-Bromo-3,6-dimethylterephthalic acid | Lacks fluorine atom | Moderate anticancer activity |
| 5-Fluoro-3,6-dimethylterephthalic acid | Lacks bromine atom | Weak antimicrobial properties |
This table highlights the unique contributions of the bromine and fluorine substituents in enhancing biological activity.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones compared to control substances. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates. These findings support its potential role in cancer therapy .
Q & A
Q. Purity Optimization :
- Purify intermediates via recrystallization (e.g., ethanol/water mixtures).
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for final product isolation.
- Validate purity via HPLC (>97% by area) and elemental analysis .
Advanced: How can density functional theory (DFT) predict the regioselectivity of nucleophilic substitution reactions in this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP or M06-2X functionals) can model electronic and steric effects influencing reactivity:
Geometry Optimization : Use a basis set (e.g., 6-31G*) to optimize the structure, accounting for bromine’s relativistic effects with effective core potentials (ECP) .
Electrostatic Potential Maps : Calculate partial charges to identify electrophilic sites (e.g., bromine vs. fluorine substituents).
Transition State Analysis : Locate transition states for SNAr (nucleophilic aromatic substitution) pathways. Activation energies correlate with experimental reaction rates .
Validation : Compare computed vs. experimental NMR shifts (e.g., and ) to refine functional choice. Becke’s hybrid functionals (B3LYP) show <2.4 kcal/mol error in thermochemical data .
Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
Advanced: How can contradictions between experimental and computational data on electronic properties be resolved?
Methodological Answer:
Discrepancies often arise from solvation effects or basis set limitations. Follow this workflow:
Solvent Modeling : Use implicit solvation models (e.g., PCM or SMD) in DFT to account for dielectric environments .
Benchmarking : Compare multiple functionals (B3LYP, ωB97XD, M06-2X) against experimental UV-Vis or cyclic voltammetry data. Lee-Yang-Parr (LYP) correlation improves accuracy for π-conjugated systems .
Post-HF Methods : Apply CCSD(T) for critical orbitals if DFT fails. Use DLPNO-CCSD(T) for larger systems to balance accuracy and computational cost .
Basic: What storage conditions are optimal to prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis of bromine and fluorine substituents .
- Light Sensitivity : Protect from UV light using amber glass vials to avoid radical degradation pathways.
- Humidity Control : Use desiccants (silica gel) to prevent carboxylic acid dimerization .
Advanced: What strategies enable the use of this compound as a ligand in metal-organic frameworks (MOFs)?
Methodological Answer:
Coordination Site Design : The carboxylate groups can bind to metals (e.g., Zn²⁺, Cu²⁺). Optimize pH (4–6) to ensure deprotonation without precipitating metal hydroxides .
Steric Modulation : Methyl groups may hinder pore formation. Use computational screening (e.g., Materials Studio) to predict MOF topology and surface area .
Post-Synthetic Modification : Introduce functional groups (e.g., amines) via Suzuki-Miyaura coupling, leveraging bromine as a reactive site .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of bromine-containing vapors during reactions.
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of its reactions?
Methodological Answer:
Deuterium Labeling : Synthesize deuterated analogs at methyl or aromatic positions.
Rate Measurement : Compare for steps like bromine displacement. A large KIE (>2) suggests a proton-transfer-limited mechanism .
Computational Validation : Match experimental KIEs with DFT-derived activation energies for alternative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
